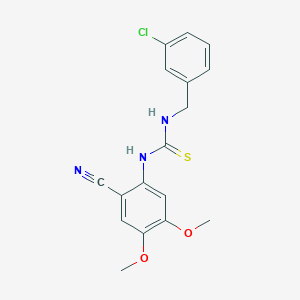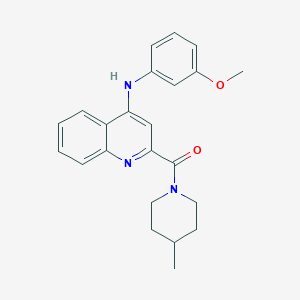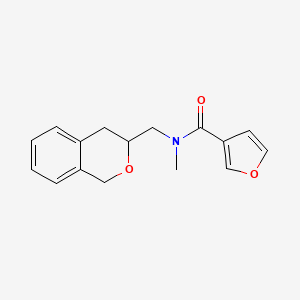
N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea is a compound that belongs to the class of thiourea derivatives. Thioureas are characterized by the presence of the thiourea moiety, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicine and agriculture.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. While the specific synthesis of N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea is not detailed in the provided papers, similar compounds have been synthesized and characterized using spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectroscopy . For example, the synthesis of 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea was achieved starting from potassium cyanide, proceeding through various intermediates including thiocyanate and isothiocyanate derivatives .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed by single crystal X-ray diffraction data. These structures typically feature strong intramolecular hydrogen bonds of the type N-H...O, contributing to the stability of the molecule . The crystal structure of a related compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, showed that it crystallizes in the monoclinic space group with specific unit cell dimensions, and the structure is composed of dimers formed by intermolecular N-H...S interactions .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, they can be used as ligands to form metal complexes, as seen in the synthesis of metal complexes with N'-(2-chlorobenzoyl)thiourea ligands . These complexes were found to have antimicrobial activities, indicating the potential for thiourea derivatives to be used in the development of new antimicrobial agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from their spectroscopic data. The IR spectra typically show significant stretching vibrations corresponding to the functional groups present in the molecule, such as N-H, C=O, C-N, and C-S . The 13C NMR chemical shifts for the thiourea moiety appear at around 180 ppm, which is indicative of the presence of the C=S group . The mass fragmentation patterns of these compounds have also been discussed, providing insights into their stability and reactivity .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques : Studies have explored the synthesis of various thiourea derivatives, including methods involving reactions with thiourea and other compounds (Kalinin et al., 2004), (Yusof et al., 2010).
- Crystal Structure Characterization : Research has focused on characterizing the crystal structures of various thiourea derivatives through methods like X-ray diffraction, highlighting their structural properties (Saeed & Parvez, 2005), (Odularu et al., 2021).
Potential Biological and Medicinal Applications
- Anticancer and Antioxidant Activities : Some thiourea derivatives have been investigated for their potential anticancer and antioxidant activities. Studies include the exploration of novel thiourea derivatives and their complexes, assessing their effectiveness in these areas (Yeşilkaynak et al., 2017).
- Enzyme Inhibition and Mercury Sensing : Thiourea derivatives have been tested for their enzyme inhibitory activities and as sensing probes for toxic metals like mercury, demonstrating diverse applications in biochemistry and environmental science (Rahman et al., 2021).
Advanced Material Science Applications
- Metal Complexes and Coordination Chemistry : Research on thiourea derivatives includes their use in forming metal complexes. These studies are significant for understanding the coordination behavior of these derivatives and their potential applications in material science (Arslan et al., 2003), (Emén et al., 2005).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-cyano-4,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-15-7-12(9-19)14(8-16(15)23-2)21-17(24)20-10-11-4-3-5-13(18)6-11/h3-8H,10H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKILGHQNHXUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)
![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)







![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)